molecular formula C12H23NO2 B1330163 N-(2-Ethylhexyl)-3-oxobutyramide CAS No. 32837-36-8

N-(2-Ethylhexyl)-3-oxobutyramide

Cat. No. B1330163
CAS RN: 32837-36-8
M. Wt: 213.32 g/mol
InChI Key: FVFRXXNXIQJSEB-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-3-oxobutyramide is a chemical compound that is not widely documented in the literature. It is related to 2-ethylhexyl acrylate, a common compound used in the production of various polymers .


Synthesis Analysis

The synthesis of related compounds such as 2-ethylhexyl acrylate involves processes like atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP), and conventional free radical polymerization (FRP) . The exact synthesis process for N-(2-Ethylhexyl)-3-oxobutyramide is not clearly documented in the available literature.

Scientific Research Applications

Antitumor Activity

  • The antitumor activity of related compounds, such as 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazone), has been studied. It was found that the antitumor activity in rats is dependent on dietary intake of cupric ion, highlighting the importance of environmental and dietary trace metals on drug activity (Petering, Buskirk, & Crim, 1967).

Biocatalysis

  • Pseudomonas stutzeri, containing NAD-independent lactate dehydrogenases, was used to convert 2-hydroxybutyrate into 2-oxobutyrate, an important intermediate in chemical, drug, and food industries. This demonstrates the utility of microbial biocatalysis in producing chemical intermediates (Gao et al., 2010).

Drug Pharmacokinetics

  • Pharmacokinetic studies on derivatives of dolastatin 10, which inhibit microtubule assembly, revealed insights into dose-limiting toxicities and maximum tolerated doses. These studies are crucial for understanding the safe and effective use of these compounds in chemotherapy (de Jonge et al., 2005).

Environmental Contaminants

  • Studies on the effects of mono-2-ethylhexyl phthalate (MEHP), a related compound, on oxidative stress responses in human placental cells have been conducted. This research provides valuable insights into environmental contaminants and their potential impact on human health (Tetz et al., 2013).

Chemical Synthesis

  • The use of 2-ethoxymethylene-3-oxobutanenitrile in the synthesis of heterocycles with biological activity was explored. These compounds showed activity against bacteria, filamentous fungi, and tumor cells, highlighting the potential for developing new therapeutic agents (Černuchová et al., 2005).

Radiolysis in Nuclear Fuel Processing

  • Research on the radiolytic degradation of di-2-ethylhexylbutyramide (DEHBA) in nuclear fuel processing showed how chemical environments impact the radiation chemistry of DEHBA, which is crucial for understanding its behavior in nuclear fuel reprocessing (Horne et al., 2020).

Enzymatic Activity

  • The effects of 2-oxobutyrate and its condensation products on lactate dehydrogenase activity were studied, providing insights into enzymatic interactions and potential therapeutic applications (Wilkinson, Jenkins, & Tuey, 1968).

Hepatic Peroxisome Proliferation

  • The impact of plasticizers like di-(2-ethylhexyl) phthalate on hepatic peroxisome proliferation was investigated, offering information on how certain compounds can affect liver function and metabolism (Moody & Reddy, 1978).

properties

IUPAC Name

N-(2-ethylhexyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFRXXNXIQJSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954487
Record name N-(2-Ethylhexyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylhexyl)-3-oxobutyramide

CAS RN

32837-36-8
Record name N-(2-Ethylhexyl)acetoacetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylhexyl)-3-oxobutyramide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethylhexyl)-3-oxobutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethylhexyl)-3-oxobutyramide
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